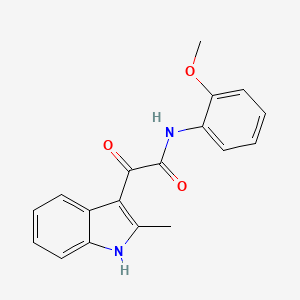
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MIAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIAM is a derivative of indole-2-carboxylic acid and has been shown to possess a wide range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Applications
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives, such as those synthesized by Debnath & Ganguly (2015), have been evaluated for antimicrobial properties. The compounds showed promising activities against various pathogenic microorganisms, suggesting potential use in combating bacterial and fungal infections (Debnath & Ganguly, 2015).
Anti-tuberculosis Activity
Further exploration of similar structures, like those studied by Bai et al. (2011), revealed their potential as anti-tuberculosis agents. The compounds were characterized by single crystal X-ray diffraction and their geometrical parameters compared well with other known derivatives, marking them as candidates for further anti-tuberculosis drug development (Bai et al., 2011).
Cannabinoid Receptor Ligands
Indol-3-yl-oxoacetamides have been recognized for their interaction with cannabinoid receptors. Moldovan et al. (2017) identified fluorinated derivatives as potent and selective ligands for the CB2 receptor, suggesting therapeutic potential in conditions modulated by this receptor (Moldovan et al., 2017).
Antioxidant Properties
The antioxidant potential of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives has been documented. Gopi & Dhanaraju (2020) synthesized and evaluated various compounds, revealing considerable antioxidant activity in tests such as FRAP and DPPH methods. This suggests potential applications in oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Osteoarthritis Treatment
One study highlighted the potential of a related compound in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints, indicating a possible avenue for therapeutic intervention in joint degeneration diseases (Inagaki et al., 2022).
Herbicidal Applications
The herbicidal activity of certain N-(1-Arylethenyl)-2-chloroacetamides has been tested, with findings indicating high activity against upland weeds, suggesting utility in agricultural settings (Okamoto et al., 1991).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-16(12-7-3-4-8-13(12)19-11)17(21)18(22)20-14-9-5-6-10-15(14)23-2/h3-10,19H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSTKMXMGQNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556109.png)
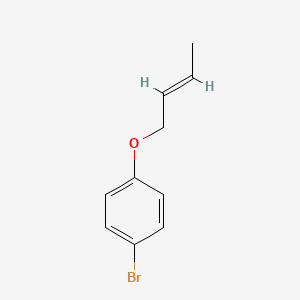
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

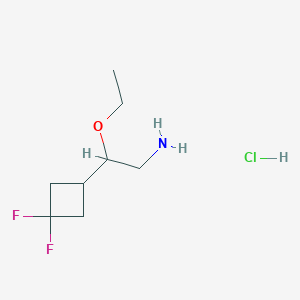
![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

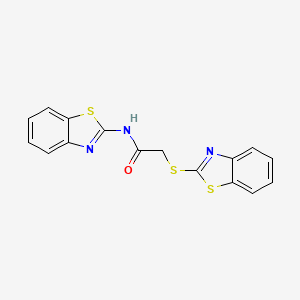
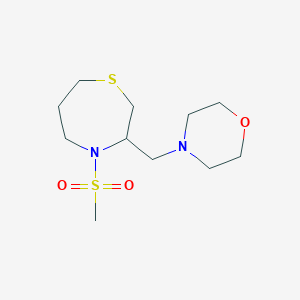
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)